2-Fluorophenethylamine
Overview
Description
2-Fluorophenethylamine is an organic compound with the molecular formula C8H10FN. It is a derivative of phenethylamine, where a fluorine atom is substituted at the second position of the benzene ring. This compound is an amine and is known for its applications in various chemical syntheses and research fields .
Mechanism of Action
Target of Action
As a phenethylamine derivative, it may interact with various neurotransmitter systems in the brain, potentially influencing the release or reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Mode of Action
Based on its structural similarity to other phenethylamines, it may interact with its targets by binding to their active sites, thereby modulating their function . This interaction could lead to changes in the concentration of certain neurotransmitters in the synaptic cleft, potentially altering signal transmission between neurons .
Biochemical Pathways
Given its potential interaction with neurotransmitter systems, it may influence pathways related to neurotransmitter synthesis, release, reuptake, and degradation . The downstream effects of these changes could include alterations in mood, cognition, and behavior, although this would depend on the specific neuronal circuits involved .
Pharmacokinetics
Like other phenethylamines, it is likely to be absorbed in the gastrointestinal tract following oral administration, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine . These properties would influence the bioavailability of 2-Fluorophenethylamine, determining the concentration of the compound that reaches its targets .
Result of Action
If it does modulate neurotransmitter systems as suggested, it could potentially alter neuronal activity and synaptic plasticity, leading to changes at the cellular and network levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature could affect the compound’s stability and its interactions with its targets . Additionally, individual factors such as age, sex, genetic makeup, and health status can influence how an individual responds to this compound .
Biochemical Analysis
Biochemical Properties
2-Fluorophenethylamine plays a role in biochemical reactions primarily through its interaction with enzymes and proteins. It can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as monoamine oxidase (MAO). Monoamine oxidase is responsible for the breakdown of monoamines, and this compound can affect this process by either being metabolized by the enzyme or inhibiting its activity. Additionally, this compound may interact with neurotransmitter receptors, altering their function and impacting neurotransmission .
Cellular Effects
This compound influences various types of cells and cellular processes. It can affect cell signaling pathways by interacting with neurotransmitter receptors, leading to changes in intracellular signaling cascades. This compound may also impact gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to neurotransmitter receptors, such as serotonin and dopamine receptors, influencing their activity and downstream signaling pathways. Additionally, this compound may inhibit or activate enzymes like monoamine oxidase, leading to changes in the levels of neurotransmitters and other metabolites. These interactions can result in alterations in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can be stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in neurotransmitter levels and cellular metabolism. Toxic or adverse effects may be observed at high doses, including neurotoxicity and alterations in behavior. These dosage-dependent effects highlight the importance of careful dosing in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by monoamine oxidase. This enzyme can metabolize this compound, leading to the formation of metabolites that can further interact with other biomolecules. The compound may also influence metabolic flux and metabolite levels by affecting the activity of enzymes involved in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For example, this compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorophenethylamine can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with nitromethane in the presence of a base to form 2-fluoro-β-nitrostyrene. This intermediate is then reduced using hydrogen and a suitable catalyst, such as palladium on carbon, to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorophenethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is commonly employed.
Substitution: Nucleophilic reagents such as sodium amide can facilitate substitution reactions.
Major Products:
Oxidation: 2-Fluoroacetophenone or 2-fluorobenzaldehyde.
Reduction: 2-Fluoroethylamine.
Substitution: Various substituted phenethylamines depending on the nucleophile used.
Scientific Research Applications
2-Fluorophenethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Comparison with Similar Compounds
Phenethylamine: The parent compound without the fluorine substitution.
4-Fluorophenethylamine: A similar compound with the fluorine atom at the fourth position.
2-Chlorophenethylamine: A compound with a chlorine atom instead of fluorine at the second position .
Uniqueness: 2-Fluorophenethylamine is unique due to the specific position of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(2-fluorophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKUOLJPJNVTEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349152 | |
Record name | 2-Fluorophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52721-69-4 | |
Record name | 2-Fluorophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Fluorophenyl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-fluorophenethylamine suitable for natural gas sweetening?
A1: this compound, when combined with other components like 4-methoxy phenol and polyethylene glycol dibutyl ether, forms a hydrophobic solvent (HPS) with high selectivity for acid gases like H₂S and CO₂ over hydrocarbons like methane (CH₄) and ethane (C₂H₆) []. This selectivity stems from 2-FPEA's amine group, which can chemically interact with acid gases while minimally affecting hydrocarbons [].
Q2: How does the performance of 2-FPEA-based HPS compare to conventional solvents for CO₂ capture?
A2: Research suggests that 2-FPEA-based HPS, particularly when combined with octafluoropentanol, demonstrates promising CO₂ capture capabilities []. The hydrophobic nature of these solvents leads to lower heats of absorption and lower solvent loading at elevated temperatures, even under high CO₂ pressure []. This translates to a potential reduction in reboiler heat duty, a major energy consumer in conventional amine-based CO₂ capture processes [].
Q3: What analytical techniques are used to study the properties and performance of 2-FPEA in carbon capture applications?
A3: Researchers employ various techniques to characterize 2-FPEA and its role in HPS for carbon capture. These include:
- Determining Henry's Law constants: This measures the solubility of gases like H₂S, CO₂, CH₄, and C₂H₆ in the HPS at different temperatures [].
- Vapor-liquid equilibrium (VLE) measurements: This helps understand the distribution of gases between the gas and liquid phases, crucial for designing efficient absorption and regeneration processes [].
- Calorimetry: Measuring the heat of absorption provides insights into the energy efficiency of the capture process [].
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